

# commercial suppliers of 3,5-Dichloro-4-fluoronitrobenzene

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## *Compound of Interest*

Compound Name: 3,5-Dichloro-4-fluoronitrobenzene

Cat. No.: B1581561

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An In-depth Technical Guide to the Commercial Landscape of **3,5-Dichloro-4-fluoronitrobenzene** for Scientific Professionals

## Compound Profile: 3,5-Dichloro-4-fluoronitrobenzene

**3,5-Dichloro-4-fluoronitrobenzene** is a halogenated nitroaromatic compound that serves as a critical building block in advanced organic synthesis.<sup>[1]</sup> Its molecular structure, featuring two chlorine atoms, a fluorine atom, and a strong electron-withdrawing nitro group, imparts unique reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals like UV absorbers.<sup>[2][3]</sup>

Key Chemical Identifiers and Properties:

Identifier	Value	Source
CAS Number	3107-19-5	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>6</sub> H <sub>2</sub> Cl <sub>2</sub> FNO <sub>2</sub>	<a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	209.99 g/mol	<a href="#">[4]</a> <a href="#">[6]</a>
Appearance	Off-white to yellow crystalline solid/powder	<a href="#">[1]</a> <a href="#">[5]</a>
Synonyms	1,3-dichloro-2-fluoro-5-nitrobenzene	<a href="#">[5]</a>

The strategic placement of the fluorine atom makes it susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry for forging carbon-heteroatom bonds. The nitro group can also be readily reduced to an aniline, opening up a vast array of subsequent chemical transformations.

## Commercial Supplier Landscape

The procurement of high-quality starting materials is a foundational pillar of successful research. For a specialty chemical like **3,5-Dichloro-4-fluoronitrobenzene**, a range of suppliers exists, from large global distributors to specialized manufacturers. The choice of supplier often depends on the required scale (milligrams for initial research vs. kilograms for scale-up), purity specifications, and the level of documentation provided.

Table of Representative Commercial Suppliers:

Supplier	Representative Purity	Typical Offerings	Noteworthy Points
Alfa Aesar (part of Thermo Fisher Scientific)	≥95%	Gram to multi-gram quantities	Broad portfolio with strong distribution; detailed product pages with properties and safety info.[4][6]
Sigma-Aldrich (part of MilliporeSigma)	Not explicitly listed, but typically offers research grades (e.g., 98%)	Gram quantities	Extensive documentation and links to related building blocks and applications.[7]
J & K SCIENTIFIC LTD.	Not specified	Research quantities	A supplier focused on scientific and research chemicals.[4]
3B Pharmachem (Wuhan) International Co.,Ltd.	Not specified	Research to bulk quantities	A China-based manufacturer and supplier.[4][8]
NINGBO INNO PHARMCHEM CO.,LTD.	High purity	Bulk and custom synthesis	Positions itself as a direct manufacturer in China, specializing in intermediates.[2]
Home Sunshine Pharma	≥98.0%	Bulk quantities for R&D	A professional manufacturer and supplier of APIs and intermediates in China.[5]

Disclaimer: This table is representative and not exhaustive. Purity and availability are subject to change. Researchers should always verify specifications directly with the supplier before purchase.

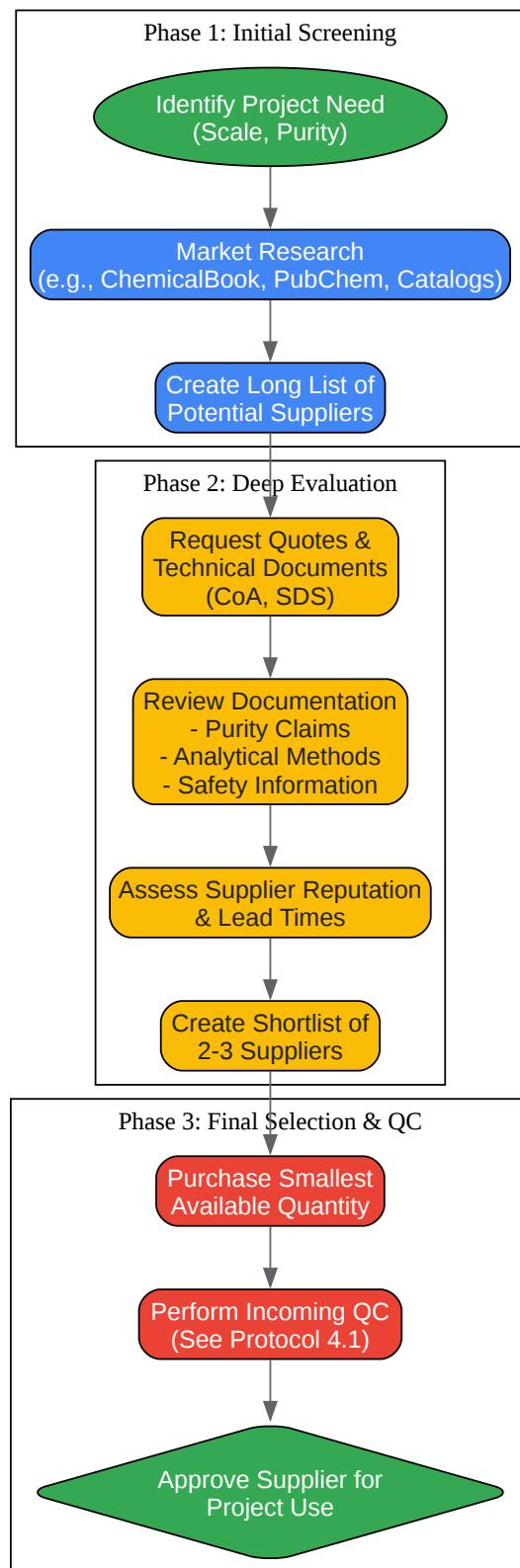
## The Scientist's Guide to Strategic Procurement

Sourcing specialty chemicals for pharmaceutical R&D transcends a simple transaction; it is the first step in ensuring experimental validity and continuity.<sup>[9]</sup> A robust procurement strategy is a key component of Good Manufacturing Practices (cGMP) and overall quality assurance.<sup>[10]</sup>

## Beyond the Catalog: A Workflow for Supplier Vetting

Choosing a reliable supplier is crucial for ensuring the consistent quality of your materials.<sup>[11]</sup> The initial cost should be weighed against the long-term risks of using a poorly characterized reagent, which can include failed reactions, misleading biological data, and significant project delays.

Below is a logical workflow for evaluating and selecting a chemical supplier.



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Caption: A workflow for the strategic evaluation and selection of a chemical supplier.

## The Primacy of Documentation: CoA and SDS

Authoritative documentation is the cornerstone of a trustworthy supply chain.

- Certificate of Analysis (CoA): This is a critical quality document that provides batch-specific data.<sup>[10]</sup> A researcher must scrutinize the CoA for:
  - Identity: Confirmation by methods like NMR, IR, or Mass Spectrometry.
  - Purity/Assay: The numerical purity value (e.g.,  $\geq 98.0\%$ ) and the analytical method used to determine it (e.g., HPLC, GC, Titration).<sup>[5][12]</sup> The absence of a method should be a red flag.
  - Traceability: Batch numbers and testing dates that ensure the data is relevant to the material received.
- Safety Data Sheet (SDS): This document is essential for regulatory compliance and laboratory safety.<sup>[9]</sup> It provides critical information on handling, storage, personal protective equipment (PPE), and emergency procedures.<sup>[5]</sup>

## In-House Quality Control: A Self-Validating System

Trust, but verify. Even when sourced from a reputable supplier, an incoming quality control (QC) check is a mandatory step to ensure the integrity of your research. This practice is a fundamental component of any pharmaceutical quality system.<sup>[12][13]</sup> It validates the supplier's claims and prevents the introduction of substandard material into your workflow.

### Protocol: Incoming QC for 3,5-Dichloro-4-fluoronitrobenzene

This protocol establishes a baseline for material verification in a standard organic chemistry laboratory.

Objective: To confirm the identity and acceptable purity of a newly received batch of **3,5-Dichloro-4-fluoronitrobenzene**.

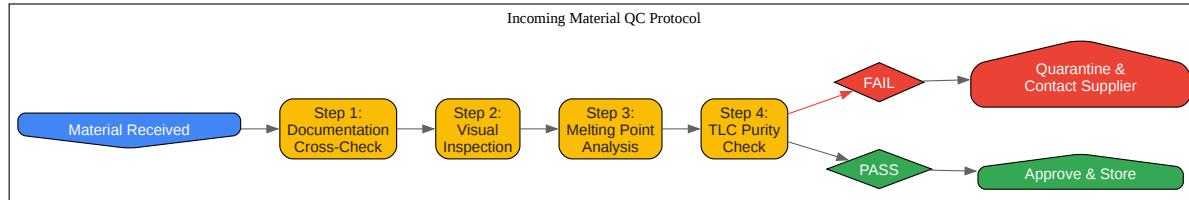
Materials:

- Received chemical container
- Supplier's Certificate of Analysis (CoA)
- Melting point apparatus
- TLC plate (e.g., silica gel 60 F<sub>254</sub>)
- Appropriate solvent system for TLC (e.g., 9:1 Hexanes:Ethyl Acetate)
- UV lamp (254 nm)
- NMR tube, deuterated solvent (e.g., CDCl<sub>3</sub>), and access to an NMR spectrometer (optional, for critical applications)

#### Methodology:

- Documentation Cross-Check: Verify that the CAS number (3107-19-5), product name, and batch number on the container label match the accompanying CoA.
- Visual Inspection: Observe the physical appearance. The compound should be an off-white or pale yellow crystalline solid, free of discoloration or foreign matter.[\[1\]](#)[\[5\]](#)
- Melting Point Analysis:
  - Carefully pack a capillary tube with a small sample of the material.
  - Measure the melting point range and compare it to the literature value (typically around 65-69 °C). A sharp melting point close to the expected range is an indicator of high purity.
- Thin-Layer Chromatography (TLC) for Purity Assessment:
  - Dissolve a tiny amount of the compound in a suitable solvent (e.g., ethyl acetate).
  - Spot the solution onto a TLC plate.
  - Develop the plate in the chosen solvent system.

- Visualize under a UV lamp. A single, well-defined spot is indicative of high purity. The presence of multiple spots suggests impurities.
- Identity Confirmation (Optional but Recommended):
  - For projects where molecular identity is paramount (e.g., synthesis of a drug candidate), acquire a simple  $^1\text{H}$  or  $^{19}\text{F}$  NMR spectrum.
  - Compare the observed spectrum to literature data or a reference standard to unequivocally confirm the structure.
- Final Approval & Storage: If all checks pass, label the container with the date of receipt and approval. Store according to the SDS recommendations, typically in a cool, dry place away from incompatible materials.



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Caption: A streamlined workflow for the quality control of incoming chemical reagents.

## Application Highlight: Utility in Nucleophilic Aromatic Substitution (SNAr)

**3,5-Dichloro-4-fluoronitrobenzene** is an excellent substrate for SNAr reactions. The strong electron-withdrawing effect of the nitro group, combined with the halogen substituents, activates the aromatic ring towards attack by nucleophiles. The carbon-fluorine bond is typically

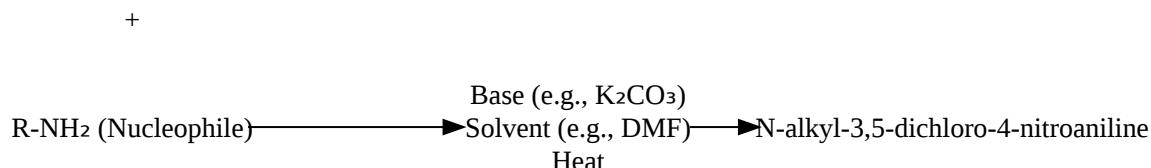
the most labile, making the 4-position the primary site of substitution. This reaction is widely used in the synthesis of pharmaceutical intermediates.[3][14]

## Representative Protocol: Synthesis via SNAr

Objective: To demonstrate a typical SNAr reaction using **3,5-Dichloro-4-fluoronitrobenzene** and a generic primary amine ( $\text{R-NH}_2$ ).

Reaction Scheme:

3,5-Dichloro-4-fluoronitrobenzene



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